4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID
Overview
Description
. It is characterized by the presence of an aminosulfonyl group attached to a phenethylamine moiety, which is further connected to a butanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID typically involves the reaction of 4-aminophenethylamine with succinic anhydride in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-aminophenethylamine} + \text{succinic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can lead to various physiological effects, including antimicrobial activity and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide: This compound has a similar aminosulfonyl group but differs in its overall structure and properties.
4- (4-Methoxyphenyl)-4-oxobutanoic acid: This compound shares the butanoic acid backbone but has different substituents.
Uniqueness
4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-oxo-4-[2-(4-sulfamoylphenyl)ethylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c13-20(18,19)10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17)(H2,13,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHDBKANFPGCIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(=O)O)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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